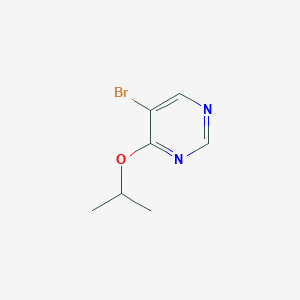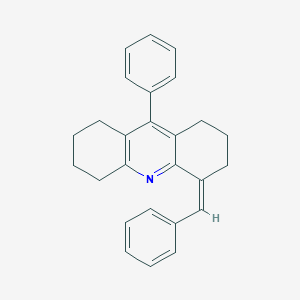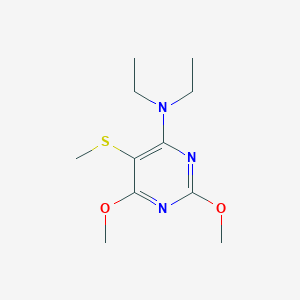
N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-dicarbonyl compounds and amidines.
Introduction of Substituents: The dimethoxy and methylthio groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The dimethoxy groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
2,6-Dimethoxy-4-(methylthio)pyrimidine: Lacks the diethylamino group.
4,6-Dimethoxy-2-(methylthio)pyrimidine: Lacks the diethylamino group.
N,N-Diethyl-4-(methylthio)pyrimidin-2-amine: Lacks the dimethoxy groups.
Uniqueness: N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to the combination of diethylamino, dimethoxy, and methylthio substituents on the pyrimidine ring. This unique structure may confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
89587-80-4 |
|---|---|
Molecular Formula |
C11H19N3O2S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N,N-diethyl-2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N3O2S/c1-6-14(7-2)9-8(17-5)10(15-3)13-11(12-9)16-4/h6-7H2,1-5H3 |
InChI Key |
XQWFDRQVVOOONX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)OC)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


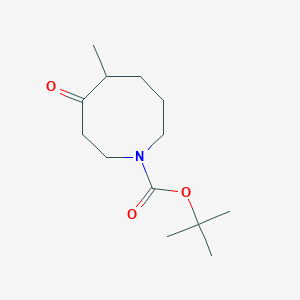
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)



![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
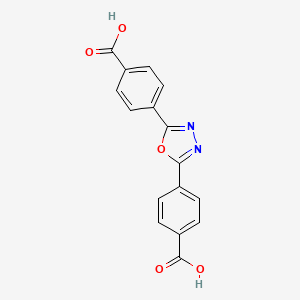
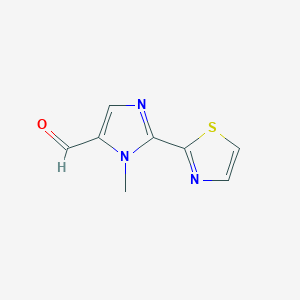
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
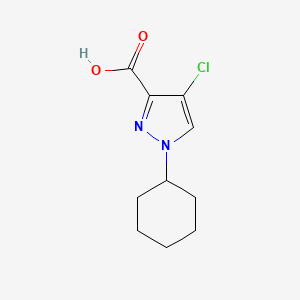
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
